Pictilisib

Vue d'ensemble

Description

Il est actuellement étudié pour son potentiel dans le traitement de divers types de cancer, notamment les tumeurs solides, le cancer du sein et le lymphome non hodgkinien . Le pictilisib agit en ciblant la voie PI3K, qui est souvent dérégulée dans les cellules cancéreuses, conduisant à une croissance et une survie cellulaires incontrôlées .

Applications De Recherche Scientifique

Pictilisib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the PI3K pathway and its role in cellular signaling . In biology, this compound is employed in research on cancer cell biology and the development of targeted therapies . In medicine, it is being investigated in clinical trials for its potential to treat various types of cancer . Additionally, this compound has applications in the pharmaceutical industry for the development of new anticancer drugs .

Mécanisme D'action

Mode of Action

Pictilisib binds to its targets in an ATP-competitive manner, inhibiting the production of the secondary messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3) and activation of the PI3K/Akt signaling pathway . This interaction results in the suppression of the PI3K/Akt signaling pathway, leading to a decrease in cell proliferation and survival .

Biochemical Pathways

The PI3K/Akt signaling pathway is one of the most important intracellular pathways, often deregulated in cancer . This compound’s inhibition of this pathway affects downstream effects such as cell growth, proliferation, and survival . Moreover, this compound also inhibits the PI3K/AKT/GSK3β and NF-κB pathways, which are involved in osteoclast differentiation and bone resorption .

Pharmacokinetics

This compound demonstrates a dose-proportional pharmacokinetic profile and is well-tolerated at biologically active doses . It is administered orally once daily, initially on days 1 to 21 every 28 days, and later, using continuous dosing for selected dose levels . The recommended phase II dose is continuous dosing at 330 mg once-daily .

Result of Action

This compound effectively inhibits the proliferation of cancer cells through G0/G1-S phase cell cycle arrest . In addition, this compound inhibits the differentiation of osteoclasts and bone resorption in vitro and tumor-related osteolysis in vivo .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the physiological process of absorption, distribution, metabolism, and excretion (ADME) of drugs in the body can directly affect the concentration of drugs at the action site and the duration of treatment . Many drug molecules, including this compound, are absorbed into the bloodstream, which carries the drug throughout the body where it can produce a therapeutic effect .

Safety and Hazards

Orientations Futures

PI3K inhibitors like Pictilisib are currently being studied for their potential in cancer therapy. There are ongoing investigations into improving the therapeutic index of these inhibitors and how novel chemical entities are required to unveil the full potential of PI3K inhibition in cancer therapy . This compound combined with conventional chemotherapy drugs represents a potential treatment strategy to suppress tumor growth and bone destruction in p-AKT-positive patients .

Analyse Biochimique

Biochemical Properties

Pictilisib plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a potent inhibitor of the class I PI3K, which is a key enzyme in the PI3K/AKT/mTOR pathway, a pathway commonly deregulated in cancer . The interaction between this compound and these biomolecules is primarily through binding, leading to the inhibition of the enzymes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, this compound inhibits the PI3K/AKT/mTOR pathway, leading to a decrease in the phosphorylation of AKT and S6 ribosomal protein, which in turn affects cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the PI3K enzyme, inhibiting its activity and subsequently leading to a decrease in the phosphorylation of downstream targets such as AKT . This results in the suppression of the PI3K/AKT/mTOR pathway, affecting various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound suppresses the phosphorylation of AKT in platelet-rich plasma at 3 hours after dose at the maximum tolerated dose (MTD) and in tumor at this compound doses associated with AUC >20 h·μmol/L .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In human tumor xenograft murine models, this compound demonstrated antitumor activity . The specific threshold effects and any toxic or adverse effects at high doses are not mentioned in the available literature.

Metabolic Pathways

This compound is involved in the PI3K/AKT/mTOR metabolic pathway. By inhibiting the PI3K enzyme, this compound affects the downstream targets of this pathway, influencing various cellular processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been found to bind stably to site I of human serum albumin, which could affect the distribution of this compound and cause side effects when taken into the body .

Méthodes De Préparation

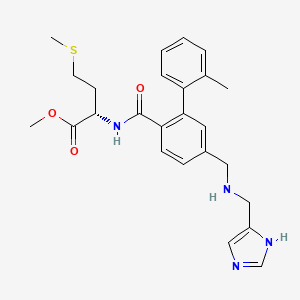

La synthèse du pictilisib implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. Les méthodes de production industrielle du this compound sont conçues pour garantir une pureté et un rendement élevés, impliquant souvent des techniques avancées telles que la chromatographie liquide haute performance (CLHP) pour la purification .

Analyse Des Réactions Chimiques

Le pictilisib subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés, mais ils impliquent généralement des modifications du noyau thiénopyrimidine et de ses substituants .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme composé outil pour étudier la voie PI3K et son rôle dans la signalisation cellulaire . En biologie, le this compound est utilisé dans la recherche sur la biologie des cellules cancéreuses et le développement de thérapies ciblées . En médecine, il est étudié dans des essais cliniques pour son potentiel à traiter divers types de cancer . De plus, le this compound a des applications dans l'industrie pharmaceutique pour le développement de nouveaux médicaments anticancéreux .

Mécanisme d'action

Le this compound exerce ses effets en inhibant l'activité des phosphatidylinositol-3-kinases (PI3K) de classe I, qui sont des enzymes clés de la voie de signalisation PI3K/AKT/cible mammalienne de la rapamycine (mTOR) . Cette voie régule divers processus cellulaires, notamment la croissance, la survie, le métabolisme et l'angiogenèse . En inhibant PI3K, le this compound perturbe ces processus, conduisant à une réduction de la prolifération cellulaire et à une augmentation de l'apoptose dans les cellules cancéreuses . Les cibles moléculaires du this compound comprennent les isoformes p110α, p110β, p110δ et p110γ de PI3K .

Comparaison Avec Des Composés Similaires

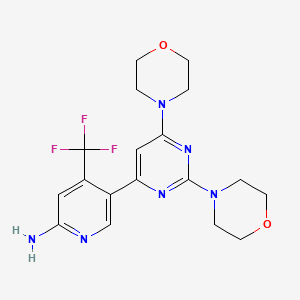

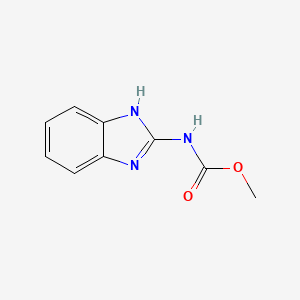

Le pictilisib est unique parmi les inhibiteurs de PI3K en raison de son inhibition double à la fois de PI3K et de mTOR . Des composés similaires comprennent l'alpelisib, le buparlisib et l'idelalisib, qui ciblent également la voie PI3K, mais diffèrent en termes de sélectivité et de puissance . L'alpelisib, par exemple, est sélectif pour l'isoforme p110α de PI3K, tandis que l'idelalisib est sélectif pour l'isoforme p110δ . La capacité du this compound à inhiber plusieurs isoformes de PI3K, ainsi que mTOR, en fait un agent anticancéreux polyvalent et potentiellement plus efficace .

Propriétés

IUPAC Name |

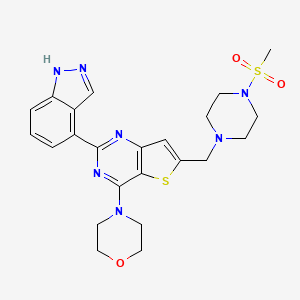

4-[2-(1H-indazol-4-yl)-6-[(4-methylsulfonylpiperazin-1-yl)methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N7O3S2/c1-35(31,32)30-7-5-28(6-8-30)15-16-13-20-21(34-16)23(29-9-11-33-12-10-29)26-22(25-20)17-3-2-4-19-18(17)14-24-27-19/h2-4,13-14H,5-12,15H2,1H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNIIDJUOCFXAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)C4=C5C=NNC5=CC=C4)N6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N7O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40241930 | |

| Record name | Pictrelisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957054-30-7 | |

| Record name | Pictilisib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957054-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pictilisib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0957054307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pictilisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11663 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pictrelisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PICTILISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ICY00EMP8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

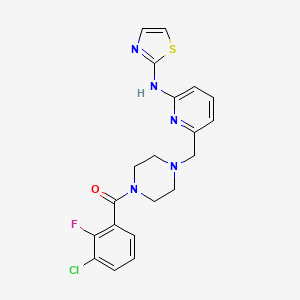

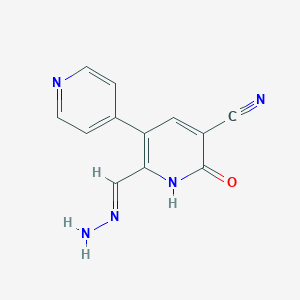

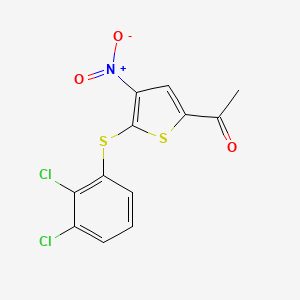

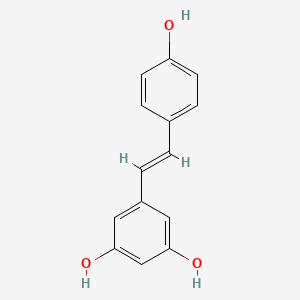

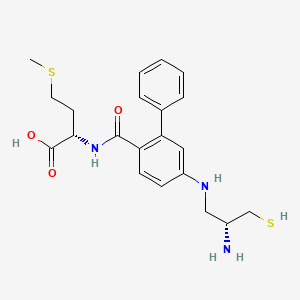

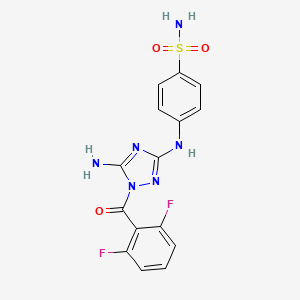

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide](/img/structure/B1683904.png)